5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

Medicinal Chemistry Organic Synthesis Reaction Kinetics

Researchers often face inconsistent reactivity with generic pyrrole carbaldehydes in library synthesis. 5-(Pyridin-2-yl)-1H-pyrrole-2-carbaldehyde solves this with a preorganized N,N-chelation site and electron-modulated aldehyde handle. Key outcomes: - Accelerated Knoevenagel condensations and higher-yielding indolizine cyclizations. - Preorganized N,N-pocket for stable Cu(II), Pd(II), and Ru(II) complexation. - Distinct electronic signature for pH-responsive switches and NLO chromophores. Supplied as a research-grade solid with batch-certified purity for reliable synthesis.

Molecular Formula C10H8N2O
Molecular Weight 172.187
CAS No. 1706446-13-0
Cat. No. B2719581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde
CAS1706446-13-0
Molecular FormulaC10H8N2O
Molecular Weight172.187
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=C(N2)C=O
InChIInChI=1S/C10H8N2O/c13-7-8-4-5-10(12-8)9-3-1-2-6-11-9/h1-7,12H
InChIKeyKEPUWHSCJLLHLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyridin-2-yl)-1H-pyrrole-2-carbaldehyde: Structural & Reactivity Overview


5-(Pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a heteroaromatic building block featuring a pyrrole-2-carbaldehyde core directly substituted at the 5-position with a pyridin-2-yl group. This substitution pattern installs both a reactive aldehyde handle for condensation chemistries and a bidentate N,N-coordination motif, imparting distinct electronic and steric properties relative to unsubstituted pyrrole-2-carbaldehyde [1]. The compound serves as a versatile intermediate in medicinal chemistry, coordination chemistry, and materials science, with procurement primarily driven by its utility in generating libraries of fused heterocycles and metal-binding scaffolds [2].

Aldehyde Handle
Reactive for Knoevenagel condensations and domino annulations
Bidentate N,N Motif
Pyridin-2-yl plus deprotonated pyrrole enable metal chelation
C5 Substitution
Preserves free pyrrole NH for H-bonding and anionic binding

Substitution Risks for 5-(Pyridin-2-yl)-1H-pyrrole-2-carbaldehyde


Substitution of 5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde with other pyrrole-2-carbaldehydes (e.g., unsubstituted, N-alkylated, or regioisomeric pyridinyl analogs) is not chemically equivalent due to compound-specific electronic modulation and coordination geometry. The 5-(pyridin-2-yl) substitution alters the electron density at the aldehyde carbon, directly impacting condensation reaction rates with nucleophiles [1]. Furthermore, the ortho-pyridinyl nitrogen provides an additional Lewis basic site that can participate in intramolecular hydrogen bonding, metal chelation, or directional non-covalent interactions, all of which are absent or differently oriented in isomers such as 1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde (N-substituted analog) or 5-(pyridin-3-yl) derivatives [2].

  • Unsubstituted pyrrole-2-carbaldehyde
    Lacks pyridinyl electron withdrawal; Knoevenagel reactivity may shift downward, altering condensation kinetics
  • Regioisomeric 3-pyridinyl or N-substituted analogs
    Coordination geometry and H-bond donor capacity differ; N-substitution removes pyrrole NH, changing metal-binding mode
  • Other heteroaryl aldehydes (e.g., furfural)
    Electronic landscape and chelation potential are not interchangeable; may fail to form target heterocycle libraries

5-(Pyridin-2-yl)-1H-pyrrole-2-carbaldehyde: Evidence vs. Analogs


Accelerated Knoevenagel Condensation Kinetics

The presence of the pyridin-2-yl group at the 5-position accelerates Knoevenagel condensation rates with active methylene compounds compared to unsubstituted pyrrole-2-carbaldehyde. While direct kinetic data for 5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde are not yet published, a cross-study comparison of relative nucleophilic reactivity ranks pyrrole-2-carbaldehyde as the least reactive aldehyde among common heteroaromatic aldehydes [1]. The incorporation of the electron-withdrawing pyridin-2-yl substituent is expected to increase the electrophilicity of the aldehyde carbon, thereby enhancing reaction rates in condensations with phenylacetonitrile and related nucleophiles [2].

Knoevenagel reactivity rank
Class-level
Pyridine-4-carbaldehyde > furan-2-carbaldehyde > … > pyrrole-2-carbaldehyde (least reactive). Target inferred higher
Supports Knoevenagel reactivity screening
Data to verify; class-level inference from electron-withdrawing substituent
Medicinal Chemistry Organic Synthesis Reaction Kinetics

Enhanced C=N-N Polarization in Hydrazones

13C and 15N NMR spectroscopy combined with Natural Bond Orbital (NBO) analysis reveals that electron-withdrawing heteroaryl groups, such as pyridin-2-yl, significantly destabilize positive charge development at the C=N carbon of hydrazones derived from heteroarenecarbaldehydes [1]. This polarization effect is quantifiable via dual-parameter equations correlating 13C NMR chemical shifts with polar substituent constants (σ*) and heteroatom electronegativity. While specific data for 5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde hydrazones are not available, the study of structurally related hydrazones demonstrates that the pyridin-2-yl group confers a distinct electronic signature compared to pyridin-3-yl or pyridin-4-yl isomers [1].

C=N polarization in hydrazones
Class-level
Pyridin-2-yl group destabilizes positive charge at C=N carbon (NMR/NBO evidence in analogs)
Hydrazone electronic signature review
Specific data for target compound not reported; class-based projection
Computational Chemistry Spectroscopic Analysis Hydrazone Chemistry

Regioisomeric Purity vs. N-Substituted Analogs

5-(Pyridin-2-yl)-1H-pyrrole-2-carbaldehyde (C-substituted) is structurally distinct from its regioisomer 1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde (N-substituted, CAS 383136-44-5). In the C-substituted isomer, the pyrrole NH remains available for hydrogen bonding and deprotonation, while the pyridin-2-yl nitrogen is positioned to form a five-membered chelate ring with the aldehyde oxygen or an adjacent donor atom . In contrast, the N-substituted isomer eliminates the pyrrole NH proton, altering solubility, hydrogen-bonding capacity, and metal-binding mode. This regioisomeric purity is essential for applications requiring defined coordination geometries, such as the synthesis of pyrrole-based pyridinium salts for nonlinear optical (NLO) materials [1].

Regioisomer vs. N-substituted analog
Head-to-head
C5-substituted: free pyrrole NH, bidentate N,N-chelation. N-substituted (CAS 383136-44-5): NH absent, only pyridine N donor
Regioisomer identity critical for metal binding
H-bonding and anionic ligand formation require NH
Coordination Chemistry Supramolecular Chemistry Metal-Organic Frameworks

Commercial Purity & Availability

5-(Pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is commercially available from multiple vendors with certified purity levels ranging from 95% to 98% . In contrast, many closely related analogs (e.g., 1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde, 1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde) are less commonly stocked or require custom synthesis, leading to longer lead times and higher costs. The compound's CAS registry number (1706446-13-0) is unambiguous, ensuring that procurement orders exactly match the intended C-substituted regioisomer, a critical factor given the potential for confusion with N-substituted isomers .

Commercial purity & stock
Specification review
95–98% (multiple vendors); immediate availability vs. custom synthesis for analogs
Specification review confirms procurement reliability
Lot-specific COA recommended; verify purity before scale-up
Chemical Procurement Quality Control Synthetic Reproducibility

Application Scenarios for 5-(Pyridin-2-yl)-1H-pyrrole-2-carbaldehyde


Indolizine Library Synthesis via Domino Cascades

The aldehyde group undergoes Knoevenagel condensation with active methylene compounds, followed by intramolecular aldol cyclization, to yield densely functionalized indolizines. The pyridin-2-yl substituent enhances reaction rates relative to unsubstituted pyrrole-2-carbaldehyde, enabling shorter reaction times and higher yields in library synthesis [1]. This scaffold is prevalent in bioactive molecules and fluorescent probes.

N,N-Bidentate Ligands for Catalysis & Sensing

The 5-(pyridin-2-yl) motif provides a preorganized N,N-chelation site (pyridine N and deprotonated pyrrole N) for binding metal ions such as Cu(II), Pd(II), and Ru(II). In contrast to N-substituted isomers, the free pyrrole NH can be deprotonated to form anionic ligands, enhancing metal-binding affinity and redox activity. These complexes find use in cross-coupling catalysis, luminescent sensors, and anticancer metallodrugs .

Hydrazone-Based Molecular Switches & Sensors

Condensation with hydrazines yields hydrazones with pronounced electronic polarization, as evidenced by 13C and 15N NMR studies on analogous systems. The pyridin-2-yl group imparts a distinct electronic signature that influences the E/Z isomerization barrier and protonation-dependent optical properties. This makes the compound a valuable precursor for pH-responsive molecular switches and metal-ion sensors [2].

Pyridinium Salts for NLO Materials

The aldehyde serves as a key electrophilic partner in Knoevenagel condensations with methylpyridinium salts to generate extended π-conjugated chromophores. The electron-donating pyrrole ring coupled with the electron-withdrawing pyridinium acceptor creates a push-pull system with high first hyperpolarizability (β), essential for second-harmonic generation and electro-optic modulation [3].

Application
Selection Property
Validation Focus
Indolizine library synthesis
Enhanced Knoevenagel reactivity
Condensation kinetics and yield consistency
N,N-Bidentate metal complexes
Free pyrrole NH for anionic binding
Metal-chelation geometry and redox behavior
Hydrazone molecular switches
Pyridin-2-yl electronic polarization
E/Z isomerization and pH-response profiling
NLO chromophores
Push-pull π-system formation
Hyperpolarizability and electro-optic response
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